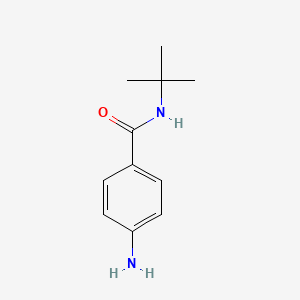

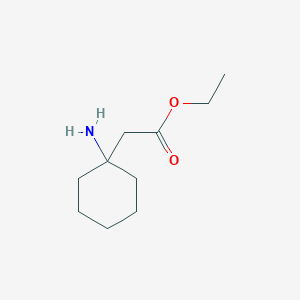

Ethyl (1-aminocyclohexyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several key steps, such as ring-closing metathesis, Grignard reactions, and Lossen rearrangement. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions . Another study demonstrated the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allowed for good yields without racemization .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing significant stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers describe various chemical reactions that these compounds undergo. Cyclization reactions are common, as seen in the conversion of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to different octahydrophenanthrene derivatives . Additionally, the substitution of functional groups to create new derivatives is another common reaction, such as the synthesis of ethyl 2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-heteroarylaminopropenoates from a new reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the synthesized 1-(3,3-dimethylcyclohexyl) ethyl acetate was characterized by gas chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, and was found to have a sweet, woody, floral odor, indicating its application in fragrances . The thermal stability of compounds can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as was done for ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .

Aplicaciones Científicas De Investigación

1. Analytical Chemistry and Water Sample Testing

An ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method was developed to determine tetracyclines in water samples. This method involved using a mixture of ethyl acetate and 1-butyl-3-methylimidazolium hexafluorophosphate for isolating lanthanum(III) chelates of tetracyclines, significantly enhancing extraction efficiencies (Du et al., 2014).

2. Organic Synthesis and Chemical Characterization

In organic synthesis, the conversion of dicyclohexylammonium salts of protected amino acids to free acids was facilitated using a two-phase system involving ethyl acetate (Bodanszky & Bodanszky, 1994). Also, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a high-yielding Ugi four-component reaction, showcasing the versatility of ethyl acetate derivatives in chemical synthesis (Ganesh et al., 2017).

3. Phytochemical Analysis

Ethyl acetate extracts have been used in phytochemical analysis. For instance, the ethyl acetate fraction of Arum palaestinum Boiss. was analyzed, leading to the isolation of several compounds with significant antioxidant and anticancer activities (El-Desouky et al., 2007). Similarly, the ethyl acetate extract of Fagonia longispina was characterized by GC-MS, identifying compounds potentially responsible for the plant's antioxidant responses (Hamidi, 2016).

4. Medicinal Chemistry

In medicinal chemistry, compounds related to ethyl (1-aminocyclohexyl)acetate have been synthesized and evaluated for various biological activities. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was reported, with detailed characterization by various techniques, indicating potential applications in drug development (Sapnakumari et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-(1-aminocyclohexyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-9(12)8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOAERDQHDFUHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400791 |

Source

|

| Record name | ethyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1-aminocyclohexyl)acetate | |

CAS RN |

696645-77-9 |

Source

|

| Record name | ethyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)